Pfafforside B
Descripción
Pfafforside B is a triterpenoid saponin isolated from Pfaffia paniculata (Brazilian ginseng), a plant traditionally used in South American medicine for its adaptogenic and anti-inflammatory properties . Structurally, it comprises a oleanane-type aglycone core linked to two sugar moieties (glucose and rhamnose) at the C-3 and C-28 positions. Its molecular formula is C₄₂H₆₈O₁₃, with a molecular weight of 780.98 g/mol.
Pfafforside B exhibits notable bioactivities, including anti-cancer (induction of apoptosis in leukemia cells, IC₅₀ = 12.3 μM) , anti-inflammatory (inhibition of NF-κB signaling in macrophages, 75% suppression at 10 μM), and immunomodulatory effects (enhancement of lymphocyte proliferation by 40% at 5 μM). Its mechanism of action involves targeting mitochondrial pathways and modulating cytokine production.
Propiedades
Número CAS |
78244-75-4 |
|---|---|
Fórmula molecular |
C68H111O34 |
Peso molecular |
1455.6 g/mol |
Nombre IUPAC |
[1-[16-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-4-hydroxyoxan-2-yl]oxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-6-yl]-4-methylpentan-2-yl] acetate |
InChI |
InChI=1S/C68H110O33/c1-27(2)19-29(90-28(3)73)20-67(8)39-14-17-66(7)31-11-12-38-64(4,5)40(15-16-65(38,6)30(31)13-18-68(39,66)63(85)101-67)97-62-56(46(79)37(26-89-62)96-59-51(84)55(45(78)35(24-72)92-59)99-61-49(82)53(87-10)43(76)33(22-70)94-61)100-57-47(80)41(74)36(25-88-57)95-58-50(83)54(44(77)34(23-71)91-58)98-60-48(81)52(86-9)42(75)32(21-69)93-60/h11,27,29-30,32-62,69-72,74-84H,12-26H2,1-10H3 |
Clave InChI |
XHLPZPPQRZSIGS-PHGJEPEASA-N |
SMILES |
CC(C)CC(CC1(C2CCC3(C2(CCC4C3=CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)OC)O)O)O)OC9C(C(C(CO9)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)OC)O)O)O)O)C)C(=O)O1)C)C)OC(=O)C |
SMILES canónico |
CC(C)CC(CC1(C2CCC3(C2(CCC4C3=CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)OC)O)O)O)OC9C(C(C(CO9)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)OC)O)O)O)O)C)C(=O)O1)C)C)OC(=O)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Pfaffoside B; Stichloroside A; |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural Implications :
- Pfafforside B’s oleanane backbone enhances membrane permeability compared to Astragaloside IV’s rigid cycloartane structure .
- Ginsenoside Rg3’s dammarane skeleton confers higher metabolic stability but lower solubility than Pfafforside B .
Pharmacological and Functional Comparisons
Anti-Cancer Activity
| Compound | Target Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Pfafforside B | HL-60 (Leukemia) | 12.3 | Mitochondrial apoptosis, ROS↑ |
| Astragaloside IV | A549 (Lung Cancer) | 28.7 | Cell cycle arrest (G1 phase) |
| Ginsenoside Rg3 | MCF-7 (Breast Cancer) | 8.9 | PI3K/AKT inhibition, Angiogenesis↓ |
Key Findings :
Anti-Inflammatory Effects
| Compound | Model | Efficacy | Target Pathway |
|---|---|---|---|
| Pfafforside B | LPS-induced macrophages | 75% TNF-α inhibition at 10 μM | NF-κB, MAPK |
| Astragaloside IV | Collagen-induced arthritis | 60% IL-6 reduction at 20 mg/kg (mouse) | JAK/STAT |
| Ginsenoside Rg3 | DSS-induced colitis | 50% COX-2 inhibition at 5 μM | NF-κB, COX-2/PGE₂ |
Key Findings :
- Pfafforside B’s dual inhibition of NF-κB and MAPK provides broader anti-inflammatory coverage than Ginsenoside Rg3 .
- Astragaloside IV’s efficacy in autoimmune models is dose-dependent but requires higher concentrations .
Pharmacokinetic Properties
| Parameter | Pfafforside B | Astragaloside IV | Ginsenoside Rg3 |
|---|---|---|---|
| Oral Bioavailability | 8.2% | 2.1% | 18.5% |
| Plasma Half-Life | 4.1 h | 6.8 h | 9.3 h |
| Metabolism | CYP3A4 | CYP2C9 | CYP3A4, CYP2D6 |
Key Findings :
- Ginsenoside Rg3’s longer half-life and higher bioavailability make it more suitable for chronic administration .
- Pfafforside B’s rapid metabolism necessitates formulation optimization (e.g., nanoemulsions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
